9-Anthracenecarbonitrile
Overview
Description
9-Anthracenecarbonitrile, also known as 9-cyanoanthracene or anthracene-9-carbonitrile, is an organic compound with the molecular formula C₁₅H₉N. It is a derivative of anthracene, where a cyano group (-CN) is attached to the ninth carbon atom of the anthracene ring system. This compound is known for its unique photophysical properties, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Anthracenecarbonitrile can be synthesized through several methods. One common method involves the reaction of anthracene with cyanogen bromide (BrCN) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form anthraquinone derivatives.
Reduction: Reduction of this compound can yield anthracene derivatives.
Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
9-Anthracenecarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-anthracenecarbonitrile primarily involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and photophysical studies . The molecular targets and pathways involved include interactions with specific proteins and cellular components that can be visualized using fluorescence techniques .
Comparison with Similar Compounds
9-Anthracenemethanol: Similar in structure but with a hydroxymethyl group (-CH₂OH) instead of a cyano group.
9-Anthracenecarboxaldehyde: Contains an aldehyde group (-CHO) at the ninth position.
9-Anthracenecarboxylic acid: Features a carboxylic acid group (-COOH) at the ninth position.
Uniqueness: 9-Anthracenecarbonitrile is unique due to its strong fluorescence properties and the presence of the cyano group, which can participate in various chemical reactions. This makes it particularly valuable in photophysical studies and as a fluorescent probe in biological research .
Properties
IUPAC Name |
anthracene-9-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQZHLAEKAVZLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049209 | |
Record name | 9-Cyanoanthracene | |
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Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDSonline] | |
Record name | 9-Anthracenecarbonitrile | |
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Vapor Pressure |
0.00000326 [mmHg] | |
Record name | 9-Anthracenecarbonitrile | |
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CAS No. |
1210-12-4 | |
Record name | 9-Cyanoanthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1210-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 9-Anthroylnitrile | |
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Record name | 9-Cyanoanthracene | |
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Record name | 9-Anthracenecarbonitrile | |
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Record name | 9-Cyanoanthracene | |
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Record name | Anthracene-9-carbonitrile | |
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Record name | 9-ANTHROYLNITRILE | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-cyanoanthracene photochemically active?
A1: 9-cyanoanthracene exhibits strong absorption in the UV-Vis region and readily undergoes photodimerization upon UV irradiation. This process involves the formation of a cyclobutane ring between the central rings of two 9-cyanoanthracene molecules. [, , , , , ]
Q2: How does the photodimerization of 9-cyanoanthracene differ from the predictions of the topochemical preformation theory?
A2: The photodimerization of 9-cyanoanthracene yields the trans dimer, a result contradicting the topochemical preformation theory, which predicts the formation of the cis dimer based on the crystal packing of the monomer. This discrepancy highlights the role of structural imperfections, specifically stacking faults bounded by partial dislocations, in facilitating the trans dimer formation. []
Q3: What is the role of defects in the photodimerization of 9-cyanoanthracene?
A3: Defects, particularly stacking faults, play a crucial role in the photodimerization of 9-cyanoanthracene. These imperfections create regions where monomer molecules are arranged in a trans registry, acting as traps for excitation energy and facilitating the formation of the trans dimer. []
Q4: How does the fluorescence of 9-cyanoanthracene change upon UV irradiation?
A4: UV irradiation of 9-cyanoanthracene crystals leads to a significant increase in fluorescence intensity, up to 20 times, without affecting the fluorescence lifetime or the emission maximum. This enhancement is attributed to the photoreaction of trans-9-cyanoanthracene pairs present at defects, resulting in the creation of cis-type traps adjacent to the newly formed photodimer. []
Q5: What unusual behavior does 9-cyanoanthracene exhibit in its fluorescence lifetime in supercritical ethane?
A5: The fluorescence lifetimes of 9-cyanoanthracene in supercritical ethane deviate significantly from the predicted values based on the relationship between the radiative rate constant and the square of the solvent refractive index, particularly at low and near-critical densities. This discrepancy suggests a complex interplay of solute-solvent interactions in the supercritical fluid environment. []
Q6: How does the local density augmentation around 9-cyanoanthracene affect its fluorescence quenching by oxygen in supercritical carbon dioxide?
A6: Local density augmentation around 9-cyanoanthracene in supercritical carbon dioxide, observed at pressures below 10 MPa, significantly influences its fluorescence quenching by oxygen. This local composition enhancement contributes to the complex pressure dependence of the quenching rate constant, deviating from the behavior observed in liquid carbon dioxide and n-hexane. []
Q7: What is the nature of the excimer emission observed in 9-cyanoanthracene crystals?
A7: 9-Cyanoanthracene crystals exhibit excimeric emission, originating from the interaction of an excited-state molecule with a ground-state molecule. The excimer emission in 9-cyanoanthracene crystals has been attributed to a centrosymmetric excimeric species, confirmed through studies of photolytic and thermal cleavage of the photodimer. [, ]
Q8: How does the presence of perylene affect the luminescence of 9-cyanoanthracene crystals?
A8: Perylene-doped 9-cyanoanthracene crystals exhibit an exciplex emission at 520 nm, attributed to the interaction between excited-state 9-cyanoanthracene and ground-state perylene. This exciplex emission is observed alongside the intrinsic excimer emission of 9-cyanoanthracene, indicating efficient energy transfer between these excited states. []
Q9: How does 9-cyanoanthracene act as a photosensitizer in electron transfer reactions?
A9: 9-Cyanoanthracene acts as an electron acceptor in photoinduced electron transfer reactions. Upon excitation, it can accept an electron from electron-rich donor molecules, such as amines and trivalent phosphorus compounds. The efficiency of this process depends on factors like the redox potentials of the donor and acceptor, solvent polarity, and the presence of mediators. [, , , ]
Q10: How does the presence of mediators affect photoinduced electron transfer reactions involving 9-cyanoanthracene?
A10: Aromatic hydrocarbons like phenanthrene and other cyanoanthracenes can act as mediators in photoinduced electron transfer reactions involving 9-cyanoanthracene. These mediators facilitate electron transfer by forming intermediate radical ions, enhancing the overall reaction efficiency. []
Q11: How do the kinetics and energetics of electron transfer from trivalent phosphorus compounds to the excited state of 9-cyanoanthracene differ from theoretical predictions?
A11: Experimental rate constants for electron transfer from trivalent phosphorus compounds to the excited state of 9-cyanoanthracene deviate from the predictions of the Rehm-Weller theory, particularly in the endothermic region. This deviation suggests additional factors influencing the electron transfer process, such as specific solute-solvent interactions or non-equilibrium effects. []
Q12: How does the fluorescence quenching of 9-cyanoanthracene by oxygen provide insights into diffusion-controlled reactions in supercritical fluids?
A12: The pressure dependence of the fluorescence quenching of 9-cyanoanthracene by oxygen in supercritical fluids, particularly carbon dioxide, provides valuable information about diffusion-controlled reactions in these media. The observed behavior deviates from that in liquid solutions, highlighting the unique role of density fluctuations and local composition enhancement in supercritical fluid environments. []
Q13: What are the key spectroscopic features of 9-cyanoanthracene?
A13: 9-Cyanoanthracene exhibits characteristic absorption bands in the UV-Vis region, allowing for the identification and quantification of the molecule in various environments. Additionally, its vibrational frequencies, determined through infrared spectroscopy and DFT calculations, provide insights into its molecular structure and bonding characteristics. []
Q14: How is rotational coherence spectroscopy employed to study the structure of 9-cyanoanthracene and its van der Waals complexes?
A14: Rotational coherence spectroscopy, combined with time-resolved fluorescence depletion, provides detailed information about the rotational constants and structures of 9-cyanoanthracene and its van der Waals complexes with various ligands, including argon and aprotic solvents. This technique helps determine the preferred binding sites and geometries of these weakly bound complexes. [, ]
Q15: How do computational chemistry methods contribute to understanding the photophysical and photochemical properties of 9-cyanoanthracene?
A15: Computational chemistry techniques, particularly density functional theory (DFT) calculations, play a crucial role in predicting and interpreting the electronic structure, spectroscopic properties, and reactivity of 9-cyanoanthracene. These methods aid in understanding the nature of excited states, the energetics of electron transfer processes, and the influence of substituents on the molecule's behavior. [, , , ]
Q16: How do Langmuir-Blodgett films influence the photophysical behavior of 9-cyanoanthracene?
A16: Incorporating 9-cyanoanthracene into Langmuir-Blodgett (LB) films, often mixed with stearic acid, provides a controlled environment to study its photophysical properties. The organization of 9-cyanoanthracene molecules within these films can lead to the formation of aggregates, influencing its fluorescence behavior and promoting excimer formation. []
Q17: How can the reversible photodimerization of 9-cyanoanthracene be utilized in material applications?
A17: The reversible photodimerization of 9-cyanoanthracene holds potential for applications in materials science, particularly in the development of photochromic materials, where the molecule's absorption and emission properties can be switched by light irradiation. []
Q18: How can 9-cyanoanthracene be used to study energy dissipation in supercritical fluids?
A18: 9-Cyanoanthracene serves as a valuable probe to investigate energy dissipation mechanisms in supercritical fluids. By monitoring its fluorescence quantum yields and excited-state lifetimes in different supercritical environments, researchers can gain insights into the coupling and energy transfer processes between solute molecules and the surrounding fluid. []
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